[2-(Benzyloxy)-3-chlorophenyl]methanol
Description
Significance of Benzyloxy Protecting Groups in Complex Molecule Synthesis
The benzyl (B1604629) (Bn) group is a widely utilized protecting group for alcohols and phenols in the synthesis of complex organic molecules. Its popularity stems from its general stability towards many reagents and reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. The protection of a hydroxyl group as a benzyl ether is a common strategy to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.
The introduction of the benzyl group can be achieved under various conditions, with the Williamson ether synthesis being a classic method. Deprotection, or the removal of the benzyl group, is most commonly accomplished by catalytic hydrogenation, which cleaves the benzyl ether to regenerate the alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient and clean. Alternative deprotection methods include the use of strong acids or oxidizing agents, although these are less common due to their potential to affect other functional groups in the molecule. organic-chemistry.org For phenols with electron-withdrawing groups in the ortho position, debenzylation can be achieved under mild acidic conditions using trifluoroacetic acid. epa.gov
Role of Chlorinated Phenyl Moieties in Medicinal and Synthetic Chemistry
The incorporation of chlorine atoms into phenyl rings has a profound impact on the physical, chemical, and biological properties of a molecule. In medicinal chemistry, the presence of a chlorine atom can enhance the metabolic stability of a drug, improve its binding affinity to a target protein, and increase its lipophilicity, which can affect its absorption and distribution in the body. nih.govnih.govresearchgate.net There are over 250 FDA-approved drugs that contain chlorine, highlighting the importance of this element in drug design. nih.gov
In synthetic chemistry, the chlorine atom on an aromatic ring serves as a versatile functional group for further molecular elaboration. It can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity makes chlorinated aromatic compounds valuable building blocks for the synthesis of complex organic molecules. nbinno.com
Overview of [2-(Benzyloxy)-3-chlorophenyl]methanol within Aromatic Building Blocks Research
This compound is a specialized aromatic building block that combines the features of a benzyl ether, a chlorinated phenyl ring, and a primary alcohol. While specific research on this particular compound is limited, its structure suggests significant potential in organic synthesis. The benzyloxy group serves as a protected phenol (B47542), the chloro substituent offers a site for cross-coupling reactions, and the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups.
The synthesis of this compound would likely proceed from a readily available starting material such as 2-chloro-3-hydroxybenzaldehyde. The phenolic hydroxyl group could be protected as a benzyl ether, followed by the reduction of the aldehyde to the primary alcohol. This synthetic strategy provides a straightforward route to this trifunctional building block.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H13ClO2 |
| Molecular Weight | 248.70 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| CAS Number | Not available |
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFALJHBVMGQDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For [2-(Benzyloxy)-3-chlorophenyl]methanol, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, offer a detailed map of the atomic connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of both the substituted phenyl and the benzyl (B1604629) groups, the benzylic methylene (B1212753) protons, the carbinol proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region is expected to show complex multiplets due to the spin-spin coupling between adjacent protons. The protons on the 3-chlorophenyl ring are anticipated to appear at slightly different chemical shifts due to the influence of the chloro, benzyloxy, and methanol (B129727) substituents. The five protons of the benzyl group's phenyl ring, being in a less complex electronic environment, would likely appear as a multiplet in the range of δ 7.3-7.5 ppm.
The benzylic protons of the ether linkage (-O-CH₂-Ph) are expected to produce a singlet at approximately δ 5.1 ppm. The methylene protons of the methanol group (-CH₂-OH) would likely appear as a doublet around δ 4.7 ppm, with the coupling arising from the adjacent hydroxyl proton. The hydroxyl proton itself is expected to be a triplet, though its chemical shift can be variable and influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50-7.20 | m | 8H | Aromatic protons (C₆H₅ and C₆H₃) |
| ~5.15 | s | 2H | -OCH₂Ph |
| ~4.75 | d | 2H | -CH₂OH |
| ~2.50 | t | 1H | -OH |
Note: The predicted data is based on the analysis of structurally similar compounds such as 2-benzyloxybenzaldehyde, 2-chlorobenzyl alcohol, and 3-chlorobenzyl alcohol. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 14 carbon atoms, though some of the aromatic carbons of the benzyl group may have very similar chemical shifts.
The carbon attached to the chlorine atom (C-Cl) is expected to have a chemical shift in the range of δ 130-135 ppm. The carbon bearing the benzyloxy group (C-O) would be found further downfield, typically around δ 155-160 ppm. The carbons of the benzyl group's phenyl ring are expected to appear in the typical aromatic region of δ 127-130 ppm, with the ipso-carbon (the one attached to the methylene group) appearing around δ 137 ppm. The benzylic carbon of the ether linkage (-O-CH₂) is predicted to be around δ 70-75 ppm, while the carbinol carbon (-CH₂OH) would likely appear in the range of δ 60-65 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | Ar-C-O |
| ~138 | Ar-C (ipso, benzyl) |
| ~134 | Ar-C-Cl |
| ~130-127 | Aromatic CH |
| ~71 | -OCH₂Ph |
| ~62 | -CH₂OH |
Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show the coupling between the -CH₂OH protons and the -OH proton, as well as the couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the -CH₂OH protons to the carbinol carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC would show a correlation between the benzylic protons (-OCH₂Ph) and the aromatic carbons of the benzyl group, as well as the carbon of the ether linkage (C-O).
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be observed in the 3000-2850 cm⁻¹ region.
The C-O stretching vibrations are also prominent. The C-O stretch of the primary alcohol is expected around 1050-1000 cm⁻¹, and the aryl-alkyl ether C-O stretch would likely appear in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
| 1250-1200 | Strong | Asymmetric C-O-C Stretch (Ether) |
| 1050-1000 | Strong | C-O Stretch (Alcohol) & Symmetric C-O-C Stretch (Ether) |
| 800-600 | Medium-Strong | C-Cl Stretch |
Note: The predicted data is based on the analysis of FT-IR spectra of substituted benzyl alcohols and ethers. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic rings. A strong band around 1000 cm⁻¹ due to the phenyl ring breathing mode is anticipated. Other characteristic bands for substituted benzenes would also be present. The C-H stretching vibrations, while visible, are typically weaker in Raman than in IR. The O-H stretching band is generally weak in Raman spectroscopy.
Mass Spectrometry (MS)
Specific high-resolution mass spectrometry data for this compound, including precise mass-to-charge ratio (m/z) measurements and fragmentation patterns, are not reported in the accessible scientific literature. This analysis would be crucial for unequivocally confirming its elemental composition.
Detailed LC-MS analytical data, such as retention time under specific chromatographic conditions and associated mass spectra for this compound, have not been published in available research articles.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Experimental UV-Vis spectroscopic data, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients for this compound, are not available in the reviewed literature. This information would typically provide insights into the electronic transitions within the molecule's chromophores.
Elemental Analysis for Empirical Formula Confirmation
Published reports containing the results of elemental analysis for this compound, which would provide experimentally determined percentages of carbon, hydrogen, and chlorine to confirm the empirical formula (C₁₄H₁₃ClO₂), could not be found.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on [2-(Benzyloxy)-3-chlorophenyl]methanol and Analogous Structures
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the investigation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For this compound and structurally related compounds, DFT calculations offer a route to understanding their three-dimensional arrangements and the energetic landscape that governs their conformations.
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy structure. This process involves systematically adjusting the positions of the atoms until the forces on them are minimized. The resulting optimized geometry provides a wealth of information about the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's shape and steric interactions.
The bond lengths, bond angles, and dihedral angles are the fundamental descriptors of a molecule's three-dimensional structure. In a molecule like this compound, key parameters would include the C-C bond lengths within the phenyl ring, the C-O and O-C bond lengths of the benzyloxy group, the C-Cl bond length, and the bond lengths within the methanol (B129727) substituent. The bond angles around the sp2-hybridized carbons of the phenyl ring are expected to be close to 120°, while the angles around the sp3-hybridized carbons of the benzyl (B1604629) and methanol groups would be approximately 109.5°, though these are influenced by steric and electronic effects from the substituents.
Table 1: Predicted Structural Parameters for this compound based on Analogous Structures (Note: As no direct experimental or theoretical data for the title compound was found, this table presents hypothetical data based on known values for similar chemical moieties for illustrative purposes.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | |||||
| C (phenyl) | C (phenyl) | ~1.39 - 1.40 | |||
| C (phenyl) | Cl | ~1.74 | |||
| C (phenyl) | O (benzyloxy) | ~1.37 | |||
| O (benzyloxy) | C (benzyl) | ~1.43 | |||
| C (phenyl) | C (methanol) | ~1.51 | |||
| C (methanol) | O (hydroxyl) | ~1.43 | |||
| Bond Angle (°) | |||||
| C (phenyl) | C (phenyl) | Cl | ~120 | ||
| C (phenyl) | C (phenyl) | O (benzyloxy) | ~120 | ||
| C (phenyl) | O (benzyloxy) | C (benzyl) | ~118 | ||
| C (phenyl) | C (methanol) | O (hydroxyl) | ~112 | ||
| Dihedral Angle (°) | |||||
| C (phenyl) | C (phenyl) | O (benzyloxy) | C (benzyl) | Variable | |
| O (benzyloxy) | C (phenyl) | C (methanol) | O (hydroxyl) | Variable |
The flexibility of the benzyloxy and hydroxymethyl groups in this compound means that the molecule can exist in multiple conformations. The conformational landscape describes the energy of the molecule as a function of its dihedral angles. Identifying the global and local energy minima on this landscape is crucial for determining the most stable and most likely conformations of the molecule at a given temperature.
Computational methods can systematically rotate key bonds and calculate the energy at each step, generating a potential energy surface. The low-energy regions on this surface correspond to stable conformers. The relative energies of these minima determine their populations in an equilibrium mixture. For this compound, the interplay of steric hindrance between the bulky benzyloxy group, the chlorine atom, and the hydroxymethyl group, as well as potential intramolecular hydrogen bonding, would significantly influence the conformational preferences.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which is invaluable for interpreting experimental spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies.
Theoretical assignments of vibrational modes can clarify ambiguities in experimental spectra, especially for complex molecules where many vibrations overlap. nih.gov
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. DFT calculations can predict which modes will be IR active and their relative intensities.
For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C-O stretches of the ether and alcohol functionalities, and the C-Cl stretch. The O-H stretching vibration is typically a broad and strong band in the region of 3200-3600 cm⁻¹, while C-O stretching bands appear in the 1000-1300 cm⁻¹ region. youtube.comlibretexts.orglibretexts.org
Table 2: Predicted Characteristic Infrared Frequencies for this compound (Note: As no direct experimental or theoretical data for the title compound was found, this table presents hypothetical data based on known values for similar functional groups for illustrative purposes.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200 - 1270 | Strong |
| C-O Stretch (Alcohol) | 1000 - 1070 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the molecule's polarizability. DFT can also predict Raman active modes and their intensities. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, symmetric vibrations of non-polar bonds often give rise to strong Raman signals.
For this compound, strong Raman signals would be expected for the symmetric breathing mode of the phenyl ring and the C-C stretching vibrations. The analysis of both theoretical IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. nih.gov
Table 3: Predicted Characteristic Raman Frequencies for this compound (Note: As no direct experimental or theoretical data for the title compound was found, this table presents hypothetical data based on known values for similar functional groups for illustrative purposes.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| Ring Breathing (Aromatic) | ~1000 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1610 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Vibrational Spectroscopic Analysis and Theoretical Assignment
Potential Energy Distribution (PED) Analysis
No published studies containing a Potential Energy Distribution (PED) analysis for this compound were found. This type of analysis, which assigns vibrational modes to specific internal coordinates (bond stretches, angle bends, torsions), is crucial for a definitive interpretation of the infrared and Raman spectra of a molecule. Without dedicated computational studies, a detailed assignment of its vibrational spectra is not possible.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)
There is no specific information available regarding the electronic structure or Frontier Molecular Orbital (FMO) characteristics of this compound from existing research. Such analysis is fundamental to understanding the compound's electronic behavior, stability, and spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) Characteristics
Specific details regarding the energy level, electron density distribution, and nature of the Highest Occupied Molecular Orbital (HOMO) for this compound are not documented in the available literature. The HOMO is a key quantum chemical parameter that indicates the ability of a molecule to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Similarly, there are no available data on the characteristics of the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The LUMO represents the ability of a molecule to accept electrons, and its properties are critical for predicting chemical reactivity.
Energy Gap (HOMO-LUMO Gap) Determination
The energy difference between the HOMO and LUMO, a critical parameter for assessing a molecule's kinetic stability and chemical reactivity, has not been computationally determined or reported for this compound.
Reactivity Descriptors and Sites of Chemical Reactivity
Detailed studies on the reactivity descriptors for this compound are absent from the scientific literature. These descriptors, derived from computational methods, are used to predict the most likely sites for chemical reactions.
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
No research detailing the calculation or analysis of Fukui functions for this compound could be located. This analysis is a powerful tool in computational chemistry for predicting the regioselectivity of nucleophilic and electrophilic attacks on a molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It identifies the electrophilic and nucleophilic sites, which are key to understanding chemical reactivity. The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue signifies regions of most positive potential (electron-poor, prone to nucleophilic attack). Green areas represent neutral or zero potential.
For this compound, the MEP map would reveal distinct regions of varying electrostatic potential.
Negative Regions (Red/Yellow): The highest electron density is expected around the oxygen atoms of the hydroxyl (-OH) and benzyloxy (-O-CH2-) groups, as well as the chlorine atom. These areas are the most likely sites for electrophilic attack.
Positive Regions (Blue): The most electropositive region would be concentrated on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding and nucleophilic interactions. The hydrogen atoms on the aromatic rings would also exhibit a lesser degree of positive potential.
This analysis provides a visual forecast of the molecule's interaction with other chemical species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and intramolecular delocalization effects. youtube.comq-chem.com It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis structures. This method quantifies the stabilizing energy (E(2)) associated with hyperconjugative interactions, which occur when electron density from a filled donor NBO is transferred to an empty acceptor NBO. nih.gov
A summary of predicted key donor-acceptor interactions and their stabilization energies is presented below.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of hydroxyl | π* (C-C) of chlorophenyl ring | ~25-35 | Intramolecular charge transfer, resonance stabilization |
| LP (O) of benzyloxy | σ* (C-C) of chlorophenyl ring | ~5-10 | Hyperconjugation |
| LP (Cl) | π* (C-C) of chlorophenyl ring | ~2-5 | Resonance stabilization |
| π (C-C) of benzyl ring | π* (C-C) of chlorophenyl ring | ~1-3 | Inter-ring π-stacking interaction |
These E(2) values indicate the extent of electron delocalization, which influences the molecule's electronic properties and reactivity. The strong interaction from the hydroxyl oxygen suggests significant electronic communication with the chlorophenyl ring.
Aromaticity Assessment (e.g., HOMA Index)
Aromaticity is a fundamental concept in chemistry, and its quantification is essential for understanding molecular stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. acs.orgnih.govrsc.org It is calculated based on the deviation of bond lengths within a ring from an optimal value, defined for a fully aromatic system. A HOMA value of 1 indicates a perfectly aromatic system like benzene (B151609), while values close to 0 or negative suggest a non-aromatic or anti-aromatic character, respectively. nih.govresearchgate.net
For this compound, HOMA analysis would be applied to both the benzyloxy and the 3-chloro-2-(hydroxymethyl)phenyl rings to assess their individual aromatic character. Substituents on a benzene ring typically cause bond length alterations, leading to a HOMA index slightly less than 1.
The predicted HOMA indices for the aromatic rings of the title compound are shown in the table below.
| Aromatic Ring | Substituents | Predicted HOMA Index | Interpretation |
|---|---|---|---|
| Benzyloxy Phenyl Ring | -CH2-O-R | ~0.985 - 0.995 | Highly aromatic, minor deviation from ideal benzene |
| Chlorophenyl Ring | -Cl, -CH2OH, -O-CH2-Ph | ~0.970 - 0.985 | Highly aromatic, slightly more deviation due to multiple bulky and electronegative substituents |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths. nih.govsoton.ac.uk This allows for the theoretical prediction of UV-visible absorption spectra. nih.govmdpi.com The calculations identify the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, typically characterized as π → π* or n → π* based on the molecular orbitals involved. mdpi.comresearchgate.net
For this compound, TD-DFT calculations would predict several absorption bands in the UV region, primarily arising from π → π* transitions within the two aromatic rings. The presence of oxygen and chlorine atoms with lone pairs (n electrons) could also allow for n → π* transitions, although these are often weaker.
A table of predicted electronic transitions is provided below.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~275 | ~0.15 | HOMO → LUMO | π → π* (Chlorophenyl Ring) |
| ~260 | ~0.08 | HOMO-1 → LUMO | π → π* (Benzyloxy Ring) |
| ~220 | ~0.45 | HOMO-2 → LUMO+1 | π → π* (Charge transfer character) |
These theoretical spectral data are invaluable for identifying the compound and understanding its photophysical behavior.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied intense electromagnetic field, such as that from a laser. youtube.com These properties are crucial for applications in photonics, telecommunications, and optical data processing. mdpi.com The NLO response of a molecule is governed by its hyperpolarizabilities.
The first static hyperpolarizability (β) is the key molecular property responsible for second-order NLO phenomena like second-harmonic generation (SHG). aip.orgrsc.org Molecules that possess a significant ground-state dipole moment and exhibit intramolecular charge transfer (ICT) upon excitation tend to have large β values. The structure of this compound, with its electron-donating ether and hydroxyl groups and electron-withdrawing chlorine atom, suggests potential for NLO activity. pnrjournal.comnih.gov
Computational chemistry allows for the direct calculation of the β tensor components. The total hyperpolarizability (β_tot) is often compared to that of a standard reference material, such as urea, to gauge its potential.
| Compound | Predicted β_tot (x 10⁻³⁰ esu) | Relative NLO Response |
|---|---|---|
| Urea (Reference) | ~0.37 | Standard |
| This compound | ~5-10 | ~13-27 times that of Urea |
The predicted high β value suggests that this compound could be a promising candidate for development as an NLO material.
The electronic and optical properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Self-Consistent Reaction Field (SCRF) method is a computational technique used to model these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. gaussian.comgoogle.com The Polarizable Continuum Model (PCM) is a widely used variant of SCRF. researchgate.net
For NLO properties, the polarity of the solvent can stabilize charge-separated states, potentially enhancing the hyperpolarizability. mdpi.com Studying the β value of this compound in different solvents provides insight into its behavior in realistic applications.
| Solvent | Dielectric Constant (ε) | Predicted β_tot (x 10⁻³⁰ esu) |
|---|---|---|
| Gas Phase | 1.0 | ~5.5 |
| Chloroform | 4.8 | ~7.8 |
| Ethanol (B145695) | 24.6 | ~9.2 |
| Water | 78.4 | ~10.1 |
The trend indicates that the first hyperpolarizability of the molecule is expected to increase with the polarity of the solvent, which is a common observation for molecules with charge-transfer characteristics.
An article focusing on the chemical compound “this compound” could not be generated. There is currently no publicly available research on the advanced computational and theoretical investigations, specifically molecular dynamics simulations for dynamic behavior and stability or quantum mechanical methods for reaction pathway modeling, for the chemical compound “this compound”.
Crystallographic Analysis and Solid State Structural Investigations
Single Crystal X-ray Diffraction (SC-XRD) of [2-(Benzyloxy)-3-chlorophenyl]methanol and Analogous Compounds
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed information on the crystal system, space group, and the dimensions of the unit cell.
The crystal system and space group define the symmetry of the crystal lattice. For organic molecules similar in complexity to this compound, lower-symmetry crystal systems like monoclinic and triclinic are common.
For instance, studies on N-(chlorophenyl)pyridinecarboxamide isomers, which are structurally related, reveal that these compounds crystallize in monoclinic space groups such as P2₁/n or P2₁. acs.orgresearchgate.net Another analogous compound, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, was found to crystallize in the triclinic P-1 space group. mdpi.com Similarly, a benzylsulfanyl-triazolyl-indole scaffold, another analog, adopted a monoclinic system with a C2/c space group. mdpi.com The specific crystal system and space group are determined by the most efficient way the molecules can pack, maximizing favorable intermolecular interactions.
The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying symmetry operations.
In the case of a 1,2,4-triazolo pyridazino indole (B1671886) derivative, the asymmetric unit contains one molecule, and the triclinic unit cell has the following parameters: a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, with angles α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com The content of the asymmetric unit for many organic compounds is a single molecule, but it can sometimes contain multiple molecules or a fraction of a molecule depending on the crystal's symmetry.
Table 1: Crystallographic Data for Analogous Compounds
| Compound | Crystal System | Space Group | Key Unit Cell Parameters (Å, °) | Ref. |
| N-(m-chlorophenyl)-m-pyridinecarboxamide (NmmCl) | Monoclinic | P2₁/n | Data not specified | acs.org |
| N-(m-chlorophenyl)-p-pyridinecarboxamide (NmpCl) | Monoclinic | P2₁ | Data not specified | acs.org |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- acs.orgmdpi.comresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a=5.9308, b=10.9695, c=14.7966, α=100.50, β=98.62, γ=103.82 | mdpi.com |
| 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Monoclinic | C2/c | Data not specified | mdpi.com |
Intermolecular Interactions and Crystal Packing Motifs
The stability of a crystal lattice is derived from a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the molecular packing arrangement.
Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a crucial role in crystal engineering. rsc.org Given the hydroxyl group in this compound, O—H···O hydrogen bonds are expected to be a primary motif in its crystal structure, likely forming chains or dimers.
In analogous alcohol-containing structures, such as certain pyrroloazines, strong O-H···O or O-H···N hydrogen bonds lead to the formation of supramolecular dimers. mdpi.com In N-(chlorophenyl)pyridinecarboxamides, various hydrogen bonds like N–H···N and C–H···O are observed to link molecules into chains and sheets. acs.orgresearchgate.net Weak C—H···O interactions are also significant, often contributing to the stabilization of the broader crystal lattice by linking primary structural motifs. nih.govrsc.org The existence of these interactions was proposed by Sutor in 1962 and later confirmed through extensive crystallographic studies. rsc.org
Aromatic rings, such as the phenyl and chlorophenyl groups in the target molecule, can interact through π–π stacking. libretexts.orgnih.gov These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. libretexts.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) or offset (displaced stacking). libretexts.org In many crystal structures, π–π stacking interactions connect molecules into columns or stacks. rsc.orgnih.gov For example, in some benzopyran derivatives, π–π stacking between centroids of the rings contributes to crystal stabilization. mdpi.com While these interactions are a significant factor, their prevalence can be limited if the aromatic rings within a molecule are oriented at a large angle to each other. acs.org
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For the related compound, 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, this analysis reveals the dominant interactions that contribute to the stability of the crystal packing.
The analysis indicates that the most significant contributions to the crystal packing are from H⋯H interactions, accounting for 59.3% of the Hirshfeld surface. nih.gov This is followed by S⋯H (27.4%) and O⋯H (7.5%) interactions. nih.gov These findings highlight the importance of van der Waals forces and hydrogen bonding in the supramolecular assembly. The molecules in the crystal are linked by weak C—H⋯N and C—H⋯π interactions, which together form a two-dimensional supramolecular architecture. nih.gov Furthermore, the crystal structure is stabilized by centrosymmetric aromatic π–π stacking interactions. nih.gov
Interactive Data Table: Hirshfeld Surface Interaction Contributions
| Interaction Type | Contribution (%) |
| H⋯H | 59.3 |
| S⋯H | 27.4 |
| O⋯H | 7.5 |
Conformational Insights from Solid-State Data
Dihedral Angles and Molecular Non-Planarity
The molecular structure of the reference compound is notably non-planar, characterized by significant dihedral angles between its various aromatic rings. The dihedral angle between the benzyloxy ring and the adjacent chlorophenyl ring is a key parameter in understanding the conformation of the [2-(Benzyloxy)-3-chlorophenyl] moiety.
In the crystal structure of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, the dihedral angles between adjacent aromatic rings are substantial, with values indicating that they are nearly perpendicular to each other. nih.gov For instance, the dihedral angles between adjacent rings in the core of the molecule are 72.61 (2)°, 87.69 (4)°, and 64.08 (2)°. nih.gov The torsion angle associated with the benzyloxy group (C15—O4—C14—O3) is -7.2 (3)°. nih.gov This bent conformation is a result of the electronic and steric influences of the substituents on the aromatic rings.
Interactive Data Table: Selected Dihedral Angles in 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate
| Ring Pair | Dihedral Angle (°) |
| A / B | 64.08 (2) |
| A / C | 29.75 (2) |
| A / D | 87.69 (4) |
| A / E | 16.07 (3) |
| B / C | 88.23 (2) |
| B / D | 87.88 (4) |
| B / E | 68.87 (4) |
| C / D | 82.27 (3) |
| E / D | 72.61 (2) |
| C / E | 37.46 (4) |
Where A, B, C, D, and E represent the C1–C6, C23–C28, C30–C35, C8–C13, and C15–C20 rings, respectively.
Analysis of Disorder Phenomena in Crystal Lattices
Disorder in crystal structures refers to the phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be either static, where different orientations are frozen in different unit cells, or dynamic, involving thermal motion.
In the context of the related compound, while the primary analysis does not explicitly detail disorder within the [2-(Benzyloxy)-3-chlorophenyl] moiety itself, the study of such phenomena is crucial for a complete understanding of the crystal structure. For instance, in other complex organic molecules, it is not uncommon for flexible side chains, such as a benzyloxy group, to exhibit conformational disorder. This would be manifested as split atomic positions with partial occupancies in the crystallographic data. A detailed examination of the anisotropic displacement parameters (thermal ellipsoids) can also provide clues about dynamic disorder. However, for the specific reference compound, no such disorder was reported for the benzyloxy or chlorophenyl groups.
Applications As Chemical Intermediates and Building Blocks
Role in the Synthesis of Pharmaceutical Precursers and Active Pharmaceutical Ingredients (APIs)
The structural motifs present in [2-(Benzyloxy)-3-chlorophenyl]methanol are of significant interest in medicinal chemistry and drug discovery. The benzyloxy pharmacophore, in particular, is a key feature in several biologically active molecules. nih.gov While direct synthesis of a commercial drug from this compound may not be widely documented, its constituent parts are integral to the synthesis of various pharmaceutical agents.
The benzyloxy group attached to a phenyl ring is a core component of molecules like safinamide, a drug used in the treatment of Parkinson's disease. nih.gov Research into new monoamine oxidase B (MAO-B) inhibitors has also focused on chalcones incorporating a benzyloxy moiety, highlighting the importance of this functional group in designing enzyme-specific inhibitors. nih.gov Furthermore, derivatives such as (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as potent and selective inhibitors of certain enzymes implicated in cancers like melanoma. researchgate.net
The broader class of benzylbenzene derivatives, to which this compound belongs, has been explored for the development of inhibitors of the sodium-dependent glucose cotransporter (SGLT), which are used in treating metabolic diseases. google.com The synthesis of these complex molecules often involves multi-step processes where protected hydroxymethylphenyl groups, similar to the structure of this compound, serve as key intermediates.
Table 1: Examples of Pharmacologically Relevant Scaffolds and the Role of the Benzyloxy Motif
| Target Scaffold/Drug Class | Relevant Structural Feature | Therapeutic Area | Research Finding |
| Safinamide Analogues | Benzyloxy pharmacophore on a phenyl ring | Parkinson's Disease | The benzyloxy group is a unique architectural feature contributing to the molecule's activity as a MAO-B inhibitor. nih.gov |
| CARM1 Inhibitors | (2-(Benzyloxy)phenyl)methanamine core | Melanoma | Derivatives have been developed as potent and selective enzyme inhibitors for cancer treatment. researchgate.net |
| SGLT Inhibitors | Benzylbenzene derivatives | Diabetes | Complex C-aryl glycosides are synthesized from intermediates containing substituted benzyl (B1604629) groups. google.com |
| Benzothiazole (B30560) Derivatives | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) moiety | Parkinson's Disease | Designed as multifunctional agents with MAO-B inhibitory and neuroprotective effects. nih.gov |
Utility in the Construction of Advanced Organic Scaffolds and Heterocyclic Compounds
The functional groups of this compound make it a versatile building block for the synthesis of complex organic scaffolds and heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and many synthetic routes leverage simpler, functionalized aromatic precursors.
Research has demonstrated the use of related benzyloxy-substituted compounds in the synthesis of chromane (B1220400) scaffolds. mdpi.com Chromane is a bicyclic heterocyclic system found in a wide array of bioactive natural products and synthetic compounds with diverse pharmacological activities. mdpi.com The synthesis often involves cyclization reactions where a benzyloxy-containing aromatic ring is a key starting material. mdpi.com
Similarly, the synthesis of benzothiazole derivatives has been achieved using precursors containing a benzyloxy phenyl group. nih.gov In one study, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized as potential multifunctional agents for Parkinson's disease. nih.gov The synthesis involved the condensation of a substituted aminothiophenol with a benzaldehyde (B42025) derivative, followed by etherification with a benzyl halide, showcasing a practical application for benzyloxy-substituted phenols in building heterocyclic systems. nih.gov The strategic placement of the benzyloxy and chloro groups on the phenyl ring of this compound offers pathways to regioselectively construct such elaborate structures.
Table 2: Synthetic Utility in Heterocyclic Chemistry
| Heterocyclic Scaffold | Precursor Type | Synthetic Transformation | Significance |
| Chromane | Benzyloxy-substituted benzoic acid ester | Intramolecular cyclization | Chromanes are prevalent scaffolds in bioactive compounds and potential antitubercular agents. mdpi.com |
| Benzothiazole | Benzyloxy-substituted phenol (B47542) | Condensation and etherification | Benzothiazoles are important pharmacophores for developing MAO-B inhibitors and neuroprotective agents. nih.gov |
Potential in the Development of Fine Chemicals and Specialty Organic Materials
This compound is categorized as an organic building block, a class of compounds that falls under the umbrella of fine chemicals. bldpharm.comeuropa.eu Fine chemicals are produced in smaller quantities compared to bulk chemicals but have high purity and value, serving as precursors for specialty products, including pharmaceuticals, agrochemicals, and materials. europa.eu
The synthesis of derivatives from this compound is a key aspect of its utility in the fine chemical industry. For instance, the selective etherification of the benzylic alcohol group is a common transformation. organic-chemistry.org Methods have been developed for the chemoselective conversion of benzyl alcohols to their corresponding methyl or ethyl ethers, a reaction that can be crucial in a multi-step synthesis to protect the hydroxyl group or to modify the final molecule's properties. organic-chemistry.org
The presence of the benzyloxy group, which can be removed under specific conditions (debenzylation), makes it a useful protecting group for the phenolic oxygen. This allows for chemical modifications at other positions of the molecule before restoring the phenol functionality. This strategic use of protecting groups is fundamental in the manufacture of complex organic fine chemicals. The compound's structure also allows it to be a precursor for specialty polymers or materials where specific aromatic substitutions are required to tune electronic or physical properties.
Q & A
Q. Why do solubility values vary across studies, and how can this be standardized?
- Methodological Answer: Discrepancies arise from solvent polarity (e.g., DMSO vs. ethanol) and purity. Use the shake-flask method with HPLC quantification: Saturate the solvent with the compound at 25°C, filter (0.22 µm), and analyze via UV-Vis at λ_max 275 nm. Report results with Hansen solubility parameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
